

physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromopiperidin-1-yl)ethanone

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An In-depth Technical Guide to 1-(4-Bromopiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Bromopiperidin-1-yl)ethanone**, a valuable building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

1-(4-Bromopiperidin-1-yl)ethanone is a solid compound with the molecular formula $C_7H_{12}BrNO$ and a molecular weight of 206.08 g/mol [\[1\]](#) While experimental data for some physical properties are not readily available in the public domain, predicted values provide useful estimates for handling and reaction planning.

Table 1: Physical and Chemical Properties of **1-(4-Bromopiperidin-1-yl)ethanone**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ BrNO	[1]
Molecular Weight	206.08 g/mol	[1]
Appearance	Solid	[1]
Boiling Point (Predicted)	295.4 ± 33.0 °C	[1]
Density (Predicted)	1.439 ± 0.06 g/cm ³	
CAS Number	1082915-85-2	

Synthesis and Purification

A standard method for the synthesis of **1-(4-Bromopiperidin-1-yl)ethanone** involves the acylation of 4-bromopiperidine. This reaction is typically carried out by treating 4-bromopiperidine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

Materials:

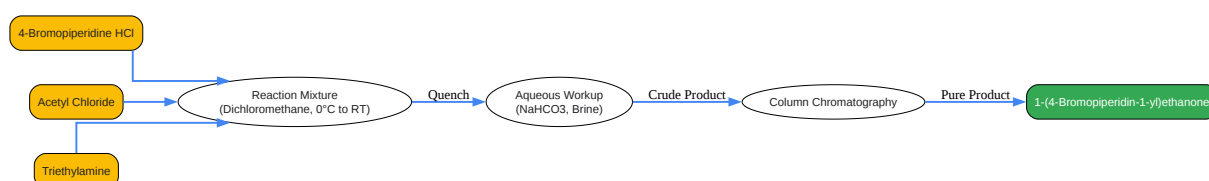
- 4-bromopiperidine hydrochloride
- Acetyl chloride
- Triethylamine
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred suspension of 4-bromopiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
- Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude **1-(4-Bromopiperidin-1-yl)ethanone** can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.



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A representative workflow for the synthesis of **1-(4-Bromopiperidin-1-yl)ethanone**.

Spectral Data

While specific experimental NMR spectra for **1-(4-Bromopiperidin-1-yl)ethanone** are not widely published, the expected spectral characteristics can be inferred from related N-acetylpiperidine derivatives.

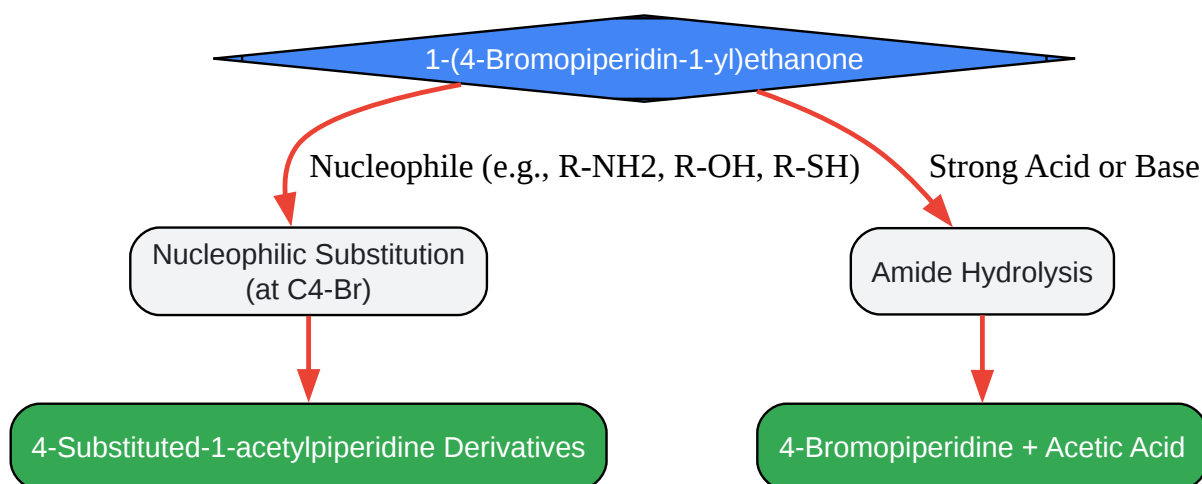
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position (CH-Br) would likely appear as a multiplet at a downfield-shifted position compared to unsubstituted piperidine.
- ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acetyl group around δ 169 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the carbon bearing the bromine atom (C-4) shifted downfield.

Reactivity and Stability

The chemical reactivity of **1-(4-Bromopiperidin-1-yl)ethanone** is primarily dictated by two functional groups: the tertiary amide and the secondary alkyl bromide.

- N-Acetyl Group: The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.
- C-Br Bond: The bromine atom at the 4-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of substituted piperidine derivatives.

Storage: It is recommended to store **1-(4-Bromopiperidin-1-yl)ethanone** in a cool, dry place, under an inert atmosphere to prevent degradation.



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Key reaction pathways for **1-(4-Bromopiperidin-1-yl)ethanone**.

Biological Activity and Applications

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting various diseases, including cancer and central nervous system disorders.[2] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic properties, and reduce toxicity.[2]

Substituted piperidines have been extensively studied for a range of biological activities, including antioxidant and anti-Alzheimer properties.[3] The 4-bromo substituent on the piperidine ring of **1-(4-Bromopiperidin-1-yl)ethanone** serves as a convenient handle for the synthesis of diverse libraries of 4-substituted piperidine analogs. These analogs can be screened for various biological activities, making this compound a valuable starting material in drug discovery programs. The reactivity of the C-Br bond allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR).[4]

Conclusion

1-(4-Bromopiperidin-1-yl)ethanone is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and the reactivity of the bromine substituent provide a versatile platform for the generation of diverse chemical entities. This guide summarizes the essential physical and chemical properties, along with a

representative synthetic protocol, to aid researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted properties and detailed biological evaluation of its derivatives are warranted to fully explore its potential.

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